molecular formula C10H12F2 B15249328 1-(Difluoromethyl)-2-isopropylbenzene

1-(Difluoromethyl)-2-isopropylbenzene

Cat. No.: B15249328
M. Wt: 170.20 g/mol
InChI Key: STERQFIZWRUAIL-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-isopropylbenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic difluoromethylation of aromatic compounds using difluoromethylating agents such as difluoromethyl sulfone or difluoromethyl zinc reagents . The reaction conditions often require the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), under controlled temperatures.

Industrial Production Methods: Industrial production of 1-(Difluoromethyl)-2-isopropylbenzene may involve continuous flow processes to ensure high efficiency and yield. The use of metal-catalyzed cross-coupling reactions, such as palladium-catalyzed difluoromethylation, is also common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-isopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products:

Scientific Research Applications

1-(Difluoromethyl)-2-isopropylbenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-isopropylbenzene involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-2-isopropylbenzene is unique due to the presence of both the difluoromethyl and isopropyl groups, which confer distinct lipophilicity and hydrogen bonding capabilities. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H12F2

Molecular Weight

170.20 g/mol

IUPAC Name

1-(difluoromethyl)-2-propan-2-ylbenzene

InChI

InChI=1S/C10H12F2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7,10H,1-2H3

InChI Key

STERQFIZWRUAIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(F)F

Origin of Product

United States

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